Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]-
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Overview
Description
Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group and a propenyloxy group attached to a benzenamine core, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- typically involves the reaction of 4-methoxybenzenamine with 4-(2-propenyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-: A simpler analog with a methoxy group attached to the benzenamine core.
Benzenamine, 4-methoxy-N-(phenylmethylene)-: A related compound with a phenylmethylene group instead of the propenyloxy group.
Uniqueness
Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- is unique due to the presence of both methoxy and propenyloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
96124-82-2 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-prop-2-enoxyphenyl)methanimine |
InChI |
InChI=1S/C17H17NO2/c1-3-12-20-17-8-4-14(5-9-17)13-18-15-6-10-16(19-2)11-7-15/h3-11,13H,1,12H2,2H3 |
InChI Key |
KCLIDYIJDUBJMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
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